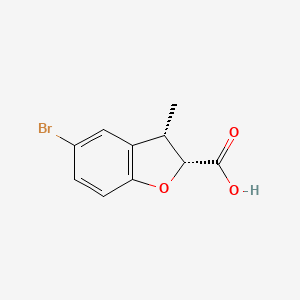

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, commonly known as Bromocriptine, is a synthetic compound that belongs to the ergot alkaloid group. It is a dopamine receptor agonist that is used in the treatment of several medical conditions such as Parkinson's disease, hyperprolactinemia, acromegaly, and type 2 diabetes.

Scientific Research Applications

Synthesis and Characterization

- The synthesis of 5-bromobenzofuranyl aryl ureas and carbamates involves forming the benzofuran ring by reacting bromo salicylaldehyde with diethyl bromomalonate. These compounds were screened for antimicrobial activities, showcasing the utility of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives in developing potential antimicrobial agents (Kumari et al., 2019).

Antimicrobial Activities

- A novel series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, derived from 5-bromobenzofuran-2-carboxylic acid, demonstrated significant antimicrobial activities against both Gram-negative and Gram-positive bacterial strains. This highlights the compound's potential as a precursor in synthesizing antimicrobial agents (Sanjeeva et al., 2021).

Supramolecular Chemistry

- The study of hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid and its cocrystals reveals the importance of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid in understanding supramolecular interactions. These interactions are crucial for the development of new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antituberculosis Activity

- The synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, which can be derived from benzofuran compounds, indicate the potential therapeutic applications of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives in treating tuberculosis. This underscores the compound's relevance in medicinal chemistry (Thorat et al., 2016).

Material Science Applications

- The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, including derivatives of benzofuran dicarboxylic acids, highlight the utility of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid in creating advanced polymers. These materials could have applications in high-performance fibers and plastics, demonstrating the compound's versatility beyond pharmaceuticals (Banihashemi & Toiserkani, 2004).

properties

IUPAC Name |

(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-5,9H,1H3,(H,12,13)/t5-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMNABGUQCWOAR-SSDLBLMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)

![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)